4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride
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Overview
Description
4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride is a chemical compound known for its unique properties and applications in various fields. It is a crystalline solid that is stable under normal conditions and is used as a reagent in organic synthesis, particularly in the formation of fluorosulfates and sulfamoyl fluorides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride typically involves the reaction of 4-(Acetylamino)-3-chlorobenzenesulfonyl chloride with a fluoride source. The reaction is carried out under mild conditions, often at room temperature, using solvents like tetrahydrofuran (THF) and bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) . The reaction mixture is then purified using silica gel flash chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and phenols to form sulfamoyl fluorides and fluorosulfates.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s sulfonyl fluoride group can participate in redox processes under certain conditions.
Common Reagents and Conditions
Nucleophiles: Amines, phenols
Solvents: Tetrahydrofuran (THF), dichloromethane (CH2Cl2)
Bases: 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), cesium carbonate (Cs2CO3)
Major Products Formed
Sulfamoyl Fluorides: Formed through substitution reactions with amines.
Fluorosulfates: Formed through substitution reactions with phenols.
Scientific Research Applications
4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride involves its ability to react with nucleophiles, forming stable covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can form strong bonds with nucleophilic sites on proteins, enzymes, and other biological molecules . The compound’s effects are mediated through these covalent modifications, which can alter the function and activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-(Acetylamino)benzenesulfonyl fluoride: Similar in structure but lacks the chlorine atom, which can influence its reactivity and applications.
Sulfonyl Fluorides: A broader class of compounds that share the sulfonyl fluoride functional group and exhibit similar reactivity.
Uniqueness
4-(Acetylamino)-3-chlorobenzenesulfonyl fluoride is unique due to the presence of both the acetylamino and chlorobenzenesulfonyl groups, which confer specific reactivity and selectivity in its chemical reactions. This makes it a valuable reagent in organic synthesis and a useful tool in various scientific research applications .
Properties
CAS No. |
25300-04-3 |
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Molecular Formula |
C8H7ClFNO3S |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
4-acetamido-3-chlorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-3-2-6(4-7(8)9)15(10,13)14/h2-4H,1H3,(H,11,12) |
InChI Key |
AWTMVPSESBZTGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)Cl |
Origin of Product |
United States |
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